Medicinal Chemistry: It could serve as a valuable building block for synthesizing novel drug candidates targeting various diseases, particularly those where fluorinated pyridines have shown promise. Examples include:
Antibacterial agents: [] describes the synthesis of furo[3,2-c]pyridin-4-amine derivatives with potent antibacterial activity.
Anticancer agents: [] explores the antitumor activities of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, highlighting the potential of related compounds in cancer therapy.
Anti-inflammatory agents: [] focuses on (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one and its anti-inflammatory activity, showcasing the relevance of similar structures in inflammation-related research.
Agrochemicals: The compound might serve as a starting point for developing new herbicides, insecticides, or fungicides. Its unique properties could potentially offer advantages in terms of efficacy, selectivity, and environmental impact. [] describes the discovery of a pyridin-2-yloxy-based pyrimidin-4-amine fungicide, highlighting the potential of this structural class in agricultural applications.
Related Compounds
4-Fluoro-2-trifluoromethyl imidazole
Compound Description: This novel compound was isolated from a new halophilic Bacillus aquimaris strain Persiangulf TA2, found in the northern Persian Gulf. It exhibits broad-spectrum antimicrobial activity against various human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [].
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Compound Description: This compound serves as a key intermediate in synthesizing a novel class of potent deoxycytidine kinase (dCK) inhibitors [].
Compound Description: Similar to its close analog U7, this pyrimidin-4-amine derivative demonstrates broad-spectrum insecticidal and fungicidal activity against Mythimna separata and Pseudoperonospora cubensis [].
Compound Description: Developed from an optimization study starting with the insecticide tebufenpyrad, this pyrimidin-4-amine derivative displays excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of commercial fungicides like diflumetorim [].
Compound Description: This compound, synthesized from 5-fluoro-2-methyl-3,1-benzoxazin-4-one and 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, was investigated for potential antiviral and anticancer activity [].
Compound Description: This compound is the dihydrochloride dihydrate salt of Pexidartinib, a drug used in the treatment of certain types of cancer. This drug functions by inhibiting colony stimulating factor-1 receptor (CSF-1R) activity [].
Compound Description: This compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine [].
Compound Description: This 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative was synthesized and its structure confirmed by X-ray diffraction. Its antitumor activity was deemed less potent compared to its silatranylpropyl analog (Compound 2) and 5-fluorouracil (5-FU) [].
Compound Description: This 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative was synthesized and characterized by X-ray diffraction. Preliminary bioassays revealed its superior antitumor activity against BCG-823 cells compared to 5-fluorouracil (5-FU) [].
Compound Description: This series of novel derivatives was synthesized through O-alkylation of 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine with various aryl alcohols. These compounds were synthesized and then characterized using techniques such as 1H NMR and LCMS. Their antibacterial activity was also evaluated [].
Compound Description: This novel third-generation phosphodiesterase 4 (PDE4) inhibitor exhibits potent anti-inflammatory activity, surpassing the efficacy of roflumilast, rolipram, and cilomilast in inhibiting LPS-induced TNF-α production and pulmonary neutrophilia. Notably, EPPA-1 demonstrates a significantly improved therapeutic index due to its low emetic potential [].
Compound Description: This compound is a bis-Schiff base derived from 5-fluorosalicylaldehyde. It has been synthesized and characterized, but its biological activity is not extensively studied [].
Compound Description: This compound represents another bis-Schiff base derived from 5-fluorosalicylaldehyde. It has been synthesized and characterized, but its biological activity remains largely unexplored [].
Compound Description: This compound is a disilver macrocyclic complex containing the ligand N-[(diphenylphosphanyl)methyl]pyridin-4-amine (DPP). The perchlorate anions interact weakly with the complex through Ag···O and N-H···O interactions [].
[Ag2(C18H17N2P)2(NO3)2]
Compound Description: Similar to its perchlorate analog, this compound is a disilver macrocyclic complex containing the ligand N-[(diphenylphosphanyl)methyl]pyridin-4-amine (DPP). In contrast, nitrate anions chelate to the silver ions, resulting in a different supramolecular structure compared to the perchlorate complex [].
Compound Description: In the crystal structure of this compound, 1,8-bis(dimethylamino)naphthalene (DMAN) acts as a proton sponge by accepting a proton from the 6-fluoro-2-(trifluoromethyl)-4-quinolinol moiety [].
Compound Description: PQR309 (bimiralisib) is a potent pan-class I PI3K inhibitor, targeting mTOR kinase at higher concentrations. This drug candidate exhibits favorable oral bioavailability, blood-brain barrier permeability, and a favorable safety profile in preclinical models, positioning it as a potential therapeutic option for various cancers, including brain tumors [].
Compound Description: In this compound, the central benzene ring is not coplanar with the pendant benzene and oxadiazole rings. N—H⋯N hydrogen bonds connect the molecules, forming chains along the [] direction [].
Compound Description: In the crystal structure of this compound, the thienopyridine fused-ring system is almost planar and forms a small dihedral angle with the attached dihydroimidazole ring [].
Compound Description: ELND006 is a metabolically stable γ-secretase inhibitor that selectively inhibits Aβ generation over Notch. It has demonstrated efficacy in lowering Aβ levels in the cerebrospinal fluid of healthy human volunteers and has advanced to human clinical trials [].
Compound Description: Similar to ELND006, ELND007 is a metabolically stable γ-secretase inhibitor with selectivity for Aβ generation over Notch. This compound has also progressed to human clinical trials, demonstrating its potential as a therapeutic agent for Alzheimer's disease [].
Compound Description: SN003 is a novel, small-molecule corticotropin-releasing factor 1 (CRF1) receptor antagonist. It displays high affinity and selectivity for CRF1 receptors, inhibiting CRF-induced cAMP accumulation and adrenocorticotropin hormone release without exhibiting agonist activities [].
Compound Description: These derivatives act as potent, selective, and orally bioavailable inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase involved in ECM remodeling. Inhibition of LOXL2 has shown promise in preclinical models of fibrosis [].
Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor identified through multiparameter lead optimization. It exhibits in vivo efficacy as a single agent and as a potentiator of DNA-damaging chemotherapy [].
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with promising antitumor activity in various cancer cell lines and xenograft models. Its favorable pharmacokinetic profile and low toxicity make it a promising drug candidate currently in clinical trials in China [].
Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. In rodent models of obesity, it demonstrates robust efficacy in reducing food intake and weight gain, achieving significant weight loss with partial brain CB1R occupancy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.